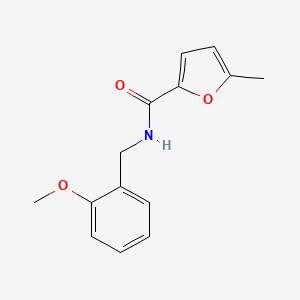![molecular formula C12H13N3O4S B4181530 N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)
N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide, also known as KN-93, is a small molecule inhibitor that has been widely used in scientific research to study the role of calcium/calmodulin-dependent protein kinase II (CaMKII) in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide involves the inhibition of CaMKII activity by binding to the calmodulin-binding domain of CaMKII. CaMKII is a multifunctional protein kinase that is activated by the binding of calcium/calmodulin. Once activated, CaMKII autophosphorylates at Thr286, which leads to the sustained activation of CaMKII even after the dissociation of calcium/calmodulin. This sustained activation of CaMKII has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, cardiac hypertrophy, and cancer. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide prevents the autophosphorylation of CaMKII by binding to the calmodulin-binding domain of CaMKII, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of CaMKII activity, the modulation of synaptic plasticity, the prevention of cardiac hypertrophy, and the inhibition of cancer cell proliferation. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its high specificity for CaMKII inhibition. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has been shown to have minimal off-target effects and does not inhibit other protein kinases at concentrations used for CaMKII inhibition. However, one of the limitations of using N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its poor solubility in aqueous solutions, which can limit its use in certain experimental systems. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in scientific research. One direction is the development of more potent and selective CaMKII inhibitors that can overcome the limitations of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide. Another direction is the use of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in combination with other inhibitors or drugs to study the synergistic effects of CaMKII inhibition in various physiological and pathological processes. Finally, the use of N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide in animal models of human diseases, such as Alzheimer's disease, Parkinson's disease, and cancer, could provide valuable insights into the role of CaMKII in these diseases and the potential therapeutic applications of CaMKII inhibitors.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research to study the role of CaMKII in various physiological and pathological processes, including learning and memory, synaptic plasticity, cardiac hypertrophy, and cancer. N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide inhibits CaMKII activity by binding to the calmodulin-binding domain of CaMKII, thereby preventing the autophosphorylation of CaMKII and the subsequent activation of downstream signaling pathways.
Propiedades
IUPAC Name |
5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-6-11(15-19-8)12(16)14-7-9-2-4-10(5-3-9)20(13,17)18/h2-6H,7H2,1H3,(H,14,16)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYNGINIDLAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-sulfamoylbenzyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4181455.png)



![1-(2-phenylethyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4181482.png)

![2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide](/img/structure/B4181513.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181521.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181533.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181549.png)